molecular formula C19H27NO4 B13873019 Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13873019
M. Wt: 333.4 g/mol
InChI Key: TUIDJAMUKFVUPF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an oxoethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable methoxyphenyl halide.

    Addition of the Oxoethyl Group: The oxoethyl group can be added through an aldol condensation reaction involving an aldehyde and a ketone.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The piperidine ring can participate in substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It may be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-methoxyphenyl)-4-(2-hydroxyethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-sulfonate

Comparison:

  • Structural Differences: The position and nature of substituents on the piperidine ring can vary, leading to differences in chemical reactivity and physical properties.
  • Unique Features: Tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is unique due to the specific combination of tert-butyl, methoxyphenyl, and oxoethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl 4-(3-methoxyphenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO4/c1-18(2,3)24-17(22)20-11-8-19(9-12-20,10-13-21)15-6-5-7-16(14-15)23-4/h5-7,13-14H,8-12H2,1-4H3

InChI Key

TUIDJAMUKFVUPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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